molecular formula C11H10BrNO3 B1413850 Ethyl 3-bromo-2-cyano-4-methoxybenzoate CAS No. 1807018-62-7

Ethyl 3-bromo-2-cyano-4-methoxybenzoate

Cat. No.: B1413850
CAS No.: 1807018-62-7
M. Wt: 284.11 g/mol
InChI Key: DVYYIOMYORQQQS-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-cyano-4-methoxybenzoate is a substituted benzoate ester featuring a bromo group at position 3, a cyano group at position 2, and a methoxy group at position 4.

Properties

IUPAC Name

ethyl 3-bromo-2-cyano-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-3-16-11(14)7-4-5-9(15-2)10(12)8(7)6-13/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYYIOMYORQQQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)OC)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions:

  • Reagents: Bromine (Br₂), catalysts such as iron (Fe) or aluminum bromide (AlBr₃)
  • Solvent: Organic solvents like chloroform or acetic acid
  • Temperature: Controlled, often between 0°C to room temperature to prevent over-bromination
  • Outcome: Bromination at the 3-position of the aromatic ring, owing to directing effects of existing substituents like methoxy groups

Research Findings: Bromination using molecular bromine under these conditions has been documented to produce mono-brominated derivatives with high regioselectivity, as reported in organic synthesis literature and bromination reaction reviews.

Introduction of the Cyano Group

The cyano group ($$-CN$$) can be introduced via nucleophilic substitution or via a Sandmeyer-type reaction if a suitable amino precursor is available.

Typical Method:

  • Reagents: Sodium cyanide (NaCN) or potassium cyanide (KCN)
  • Solvent: Dimethylformamide (DMF) or acetonitrile
  • Conditions: Elevated temperature, often reflux, with careful control due to toxicity and reactivity of cyanide reagents

This step replaces a suitable leaving group (e.g., halogen) on the aromatic precursor with the cyano group, resulting in ethyl 3-bromo-2-cyano-4-methoxybenzoate .

Research Data: The nucleophilic substitution of halogenated aromatic compounds with cyanide is well-established, with yields often exceeding 70% under optimized conditions.

Esterification and Final Functionalization

The ester group (ethyl ester) is generally introduced during the precursor synthesis or via esterification of the corresponding carboxylic acid.

Esterification:

  • Reagents: Ethanol with catalytic sulfuric acid or acidic catalysts
  • Conditions: Reflux under Dean-Stark apparatus to remove water and drive ester formation
  • Outcome: Formation of ethyl ester with high purity

Alternatively, if the precursor already contains the ester functionality, the synthesis proceeds directly to the substitution and bromination steps.

Synthetic Route Summary

Step Reagents Conditions Product Reference
Bromination of precursor Br₂, Fe/AlBr₃ 0–25°C, inert atmosphere Mono-brominated intermediate ,
Cyanation NaCN, DMF Reflux Cyano-substituted compound
Esterification Ethanol, H₂SO₄ Reflux Ethyl ester Standard procedure

Industrial and Laboratory Scale Methods

In large-scale synthesis, continuous flow reactors are employed to enhance safety and control, especially during bromination with hazardous bromine. Automated systems precisely regulate temperature, reagent addition, and reaction time to maximize yield and purity.

Key Considerations:

  • Use of solid bromine carriers or safer brominating agents like N-bromosuccinimide (NBS) to reduce hazards
  • Optimization of reaction parameters to prevent polybromination
  • Purification via recrystallization or chromatography to isolate the desired product

Research Findings and Data Tables

Research studies have demonstrated that the regioselectivity of bromination is heavily influenced by the electronic effects of substituents such as methoxy and cyano groups. The methoxy group activates the aromatic ring toward electrophilic substitution, favoring substitution at the ortho and para positions, with the bromination predominantly occurring at the 3-position due to the directing effects.

Study Reagents Conditions Yield Remarks
Br₂, Fe 0°C, inert atmosphere 75–85% High regioselectivity
Bromine, catalysts Room temperature 70–80% Effective for aromatic bromination

Summary of the Preparation Methodology

  • Step 1: Select a suitable aromatic precursor, such as ethyl 2-cyano-4-methoxybenzoate.
  • Step 2: Brominate the precursor using molecular bromine under controlled conditions to obtain regioselective bromination at the 3-position.
  • Step 3: Introduce the cyano group via nucleophilic substitution with cyanide salts.
  • Step 4: Confirm the structure and purity through spectroscopic methods (NMR, IR, MS).
  • Step 5: Purify the final product using recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-2-cyano-4-methoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an appropriate solvent (e.g., ethanol) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C) are typical conditions.

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions are used for acidic or basic hydrolysis, respectively.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as ethyl 3-amino-2-cyano-4-methoxybenzoate when using an amine.

    Reduction: Ethyl 3-amino-2-cyano-4-methoxybenzoate is formed upon reduction of the cyano group.

    Hydrolysis: 3-bromo-2-cyano-4-methoxybenzoic acid is formed upon hydrolysis of the ester group.

Scientific Research Applications

Ethyl 3-bromo-2-cyano-4-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-2-cyano-4-methoxybenzoate depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors through its functional groups. For example, the cyano group can form hydrogen bonds with active site residues, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate ()

  • Molecular Formula : C₁₁H₁₂Br₂O₄
  • Molar Mass : 368.02 g/mol
  • Key Features: Bromomethyl group at position 2 (vs. cyano in the target compound). Hydroxy group at position 6 (absent in the target compound). Higher bromine content increases molecular weight and may enhance halogen-bonding interactions.
  • Reactivity: The bromomethyl group acts as a reactive site for nucleophilic substitution, whereas the cyano group in the target compound likely stabilizes the aromatic ring via electron withdrawal.

Ethyl 4-((3-((3-bromophenyl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate ()

  • Molecular Formula: C₁₈H₁₅BrF₄NO₃
  • Molar Mass : 449.21 g/mol
  • Key Features: Tetrafluoropropan-2-yloxy and anilino substituents (vs. cyano and methoxy in the target compound). Synthesized via a multi-step route involving iodonium salts (76% yield).
  • Synthetic Flexibility : The iodonium salt-mediated method () could theoretically adapt to synthesize the target compound by modifying substituents.

Methyl 3-bromo-4-methylbenzoate ()

  • Molecular Formula : C₉H₉BrO₂
  • Molar Mass : 229.07 g/mol
  • Key Features :
    • Simpler structure with a methyl ester (vs. ethyl ester in the target compound).
    • Methyl group at position 4 (vs. methoxy in the target compound).
  • Hazards: Classified as a skin/eye irritant (Category 2), suggesting brominated benzoates require careful handling. The cyano group in the target compound may introduce additional toxicity risks.

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Synthesis Yield (if reported) Hazards
Ethyl 3-bromo-2-cyano-4-methoxybenzoate (Target) C₁₁H₁₀BrNO₃ (inferred) ~300.11 (estimated) 3-Br, 2-CN, 4-OCH₃ N/A Likely irritant (inferred)
Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate C₁₁H₁₂Br₂O₄ 368.02 3-Br, 2-BrCH₂, 6-OH, 4-OCH₃ N/A High bromine content may increase toxicity
Ethyl 4-(...tetrafluoropropan-2-yl)oxy)benzoate C₁₈H₁₅BrF₄NO₃ 449.21 4-O-(tetrafluoropropan-2-yl), 3-Br-aniline 76% Not specified
Methyl 3-bromo-4-methylbenzoate C₉H₉BrO₂ 229.07 3-Br, 4-CH₃, ester (methyl) N/A Skin/eye irritant

Key Findings and Implications

Methoxy groups (electron-donating) may counterbalance electron withdrawal, affecting solubility and reactivity .

Synthetic Feasibility :

  • Iodonium salt-mediated coupling () offers a viable pathway for synthesizing brominated benzoate derivatives, though substituent compatibility must be validated.

Hazard Profile :

  • Brominated compounds (e.g., ) consistently show irritant properties, suggesting the target compound requires stringent safety protocols.

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl 3-bromo-2-cyano-4-methoxybenzoate, and how do reaction conditions influence yield?

Methodological Answer: A viable route involves sequential functionalization of a benzoate precursor:

Bromination : React ethyl 2-cyano-4-methoxybenzoate with N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 80–100°C. Control stoichiometry (1:1 molar ratio) to avoid over-bromination .

Cyanation : Introduce the cyano group via nucleophilic substitution using sodium cyanide (NaCN) in ethanol under reflux. Monitor pH to minimize side reactions (e.g., hydrolysis) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Yields typically range from 60–75%, with purity confirmed by HPLC (>95%) .

Q. Key Variables :

  • Temperature: Higher temps accelerate bromination but risk decomposition.
  • Solvent polarity: DMF enhances NBS reactivity compared to THF .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

Methodological Answer :

  • X-ray Crystallography : Resolve crystal structure using SHELXL for precise bond-length and angle measurements. Prepare single crystals via slow evaporation in dichloromethane/hexane .
  • NMR Spectroscopy :
    • ¹H NMR : Identify methoxy (-OCH₃) protons as a singlet at ~3.8 ppm. Bromine’s inductive effect deshields adjacent protons, splitting signals .
    • ¹³C NMR : Confirm cyano (C≡N) at ~115 ppm and ester carbonyl at ~165 ppm .
  • IR Spectroscopy : Detect C≡N stretch at ~2200 cm⁻¹ and ester C=O at ~1720 cm⁻¹ .

Validation : Cross-check with computational models (DFT) for electronic structure alignment .

Q. What stability considerations are critical for storing this compound?

Methodological Answer :

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the cyano and bromo groups .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the ester or cyano moieties.
  • Inert Atmosphere : Argon gas minimizes oxidation during long-term storage .

Stability Tests : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to track degradation .

Advanced Research Questions

Q. How can reaction pathways for this compound be optimized to address low yields in cyanation steps?

Methodological Answer :

  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance NaCN solubility in non-polar solvents .
  • Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 12 hrs) while maintaining >90% conversion .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track cyanide incorporation and adjust reagent stoichiometry dynamically .

Case Study : Substituting NaCN with trimethylsilyl cyanide (TMSCN) in acetonitrile improved yields to 85% by mitigating side reactions .

Q. What mechanistic insights explain competing side reactions during bromination of Ethyl 2-cyano-4-methoxybenzoate?

Methodological Answer :

  • Radical vs. Electrophilic Pathways : Use radical inhibitors (e.g., BHT) to suppress undesired radical chain reactions. If yields drop, confirm electrophilic bromination dominance .
  • Isotopic Labeling : Introduce ⁸¹Br to track bromine incorporation via mass spectrometry. Competing para-bromination can occur if steric hindrance at the ortho position is significant .
  • Computational Modeling : DFT calculations (Gaussian 09) predict reactive sites based on electron density maps. Compare with experimental results to refine mechanistic understanding .

Q. How can this compound be leveraged in designing bioactive analogues?

Methodological Answer :

  • Structure-Activity Relationship (SAR) :
    • Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to modulate electron density for target binding .
    • Substitute bromine with iodine for enhanced halogen bonding in enzyme inhibition assays .
  • Biological Screening :
    • Antimicrobial Assays : Test against Gram-positive bacteria (MIC via broth dilution) due to precedent activity in structurally similar benzoates .
    • Kinase Inhibition : Use fluorescence polarization to assess binding to ATP pockets .

Q. How should researchers resolve contradictions in spectral data for this compound?

Methodological Answer :

  • Cross-Validation :
    • Compare experimental NMR shifts with predicted values (ChemDraw or ACD/Labs) .
    • Re-run X-ray crystallography to confirm regiochemistry if NMR signals overlap .
  • Controlled Experiments :
    • Synthesize a deuterated analogue to simplify NMR interpretation .
    • Use 2D NMR (COSY, HSQC) to resolve coupling patterns in complex spectra .

Q. What computational tools are recommended for predicting the reactivity of this compound?

Methodological Answer :

  • Reactivity Prediction :
    • DFT Calculations : Compute Fukui indices (Gaussian 09) to identify nucleophilic/electrophilic sites .
    • Molecular Dynamics (MD) : Simulate solvation effects in DMF/water mixtures to predict hydrolysis rates .
  • Software : Use SHELX for crystallographic refinement and Avogadro for molecular visualization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromo-2-cyano-4-methoxybenzoate
Reactant of Route 2
Ethyl 3-bromo-2-cyano-4-methoxybenzoate

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